molecular formula C14H8F4O2 B6378933 6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol CAS No. 1261890-36-1

6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Cat. No.: B6378933
CAS No.: 1261890-36-1
M. Wt: 284.20 g/mol
InChI Key: OYSLRYDQHNIPQI-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 6-(4-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol.

    Reduction: 6-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-5-4-8(6-11(12)14(16,17)18)10-3-1-2-9(7-19)13(10)20/h1-7,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLRYDQHNIPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685344
Record name 4'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-36-1
Record name 4'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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